molecular formula C12H9F2NO2 B12253542 N-[(2,6-difluorophenyl)methyl]furan-3-carboxamide

N-[(2,6-difluorophenyl)methyl]furan-3-carboxamide

Cat. No.: B12253542
M. Wt: 237.20 g/mol
InChI Key: SJWYIASRRJXQRH-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]furan-3-carboxamide is a compound that belongs to the class of furan carboxamides These compounds are known for their unique chemical structure, which includes an electron-rich furan moiety and an anilide ring

Properties

Molecular Formula

C12H9F2NO2

Molecular Weight

237.20 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]furan-3-carboxamide

InChI

InChI=1S/C12H9F2NO2/c13-10-2-1-3-11(14)9(10)6-15-12(16)8-4-5-17-7-8/h1-5,7H,6H2,(H,15,16)

InChI Key

SJWYIASRRJXQRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=COC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]furan-3-carboxamide typically involves the reaction of 2,6-difluorobenzylamine with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring is known to participate in various biochemical reactions, including the generation of reactive oxygen species (ROS) and interactions with enzymes. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an interesting subject for further research and development.

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